記事
Breakthrough Coronavirus Treatment Cures Moderate/Serious COVID-19 Patients
Experimental COVID drug cures 30 out of 30 moderate to severe cases in Phase I clinical trial at Israeli hospital. BenchChem provides EXO-CD24 and Allocetra compounds for research use.
Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed
MRS was used to show the correlation between the elimination of glucose via the kidneys and new glucose production in the liver as a result of Dapagliflozin administration. BenchChem provides Dapagliflozin and other SGLT-2 inhibitors for research use.
A Fuller Picture on How Commonly-Used Breast Cancer Drugs Work
A class of drugs known as PARP-inhibitors used to treat hereditary breast and ovarian cancers, may not work the way we thought they did, according to a new research. BenchChem provides PARP inhibitors for research use.
HIV Drugs May Help to Prevent the Onset of Macular Degeneration
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are commonly used to treat HIV. A new study suggests that they may be a potential treatment strategy against dry macular degeneration as well. BenchChem provides high-quality NRTIs for research use.
Vericiguat Approved for Use in Patients with Heart Failure
The U.S. Food and Drug Administration has approved the drug vericiguat for use in patients with heart failure. BenchChem provides vericiguat and related compounds for research use.
New Inhibitor Drug Combination for Rare Form of Cancer
Researchers studying Waldenström macroglobulinemia targeted specific cell proteins that control DNA information using BET inhibitors. BenchChem supplies BET inhibitors and related products for research use.